REACTION_CXSMILES
|
[CH:1]([C:3]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([O:14][CH3:15])=[O:13])=[CH:9][CH:10]=2)[NH:5][CH:4]=1)=[O:2].[C:16](OC(=O)C)(=[O:18])[CH3:17]>>[C:16]([N:5]1[C:6]2[C:11](=[CH:10][CH:9]=[C:8]([C:12]([O:14][CH3:15])=[O:13])[CH:7]=2)[C:3]([CH:1]=[O:2])=[CH:4]1)(=[O:18])[CH3:17]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
|
C(=O)C1=CNC2=CC(=CC=C12)C(=O)OC
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Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
|
C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 2 h.
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Duration
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2 h
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Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1C=C(C2=CC=C(C=C12)C(=O)OC)C=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |